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Compound of Interest

Compound Name: Methylophiopogonanone A

Cat. No.: B1154049 Get Quote

For researchers, scientists, and drug development professionals, this document provides

detailed application notes and protocols for the synthesis of Methylophiopogonanone A for

research purposes. It includes a comprehensive multi-step synthesis procedure, quantitative

data, and a visualization of the compound's relevant signaling pathway.

Methylophiopogonanone A, a homoisoflavonoid found in the roots of Ophiopogon japonicus,

has garnered significant interest in the scientific community for its potential therapeutic

properties.[1][2] Research has highlighted its anti-oxidative and anti-inflammatory effects, as

well as its cardioprotective capabilities.[3] These biological activities are primarily attributed to

its modulation of the PI3K/Akt/eNOS signaling pathway, making it a valuable compound for

further investigation in drug discovery and development.[3][4]

Synthetic Route Overview
The total synthesis of Methylophiopogonanone A can be achieved through a 9-step process

starting from phloroglucinol, with a reported overall yield of 11.1%.[1] The synthesis involves

key steps such as formylation, reduction, methylation, acylation, cyclization, and

hydrogenation.
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The following table summarizes the key quantitative data for each step of the synthesis of

Methylophiopogonanone A.
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Step Reaction
Starting
Material

Product
Reagents
and
Conditions

Yield (%)

1 Diformylation
Phloroglucino

l

2,4-

Diformylphlor

oglucinol

Vilsmeyer

reagent

(POCl₃,

DMF), 1,4-

dioxane, 0 °C

to rt,

overnight

86

2 Reduction

2,4-

Diformylphlor

oglucinol

1,3,5-

Trihydroxy-

2,4-

dimethylbenz

ene

NaBH₃CN,

HCl, THF, rt,

3 h

58

3 Methylation

1,3,5-

Trihydroxy-

2,4-

dimethylbenz

ene

1,3,5-

Trimethoxy-

2,4-

dimethylbenz

ene

(CH₃)₂SO₄,

K₂CO₃,

acetone, rt,

overnight

82

4 Acylation

1,3,5-

Trimethoxy-

2,4-

dimethylbenz

ene

2-Hydroxy-

4,6-

dimethoxy-

3,5-

dimethylaceto

phenone

Ac₂O,

BF₃·Et₂O, 90

°C, 1.5 h

83

5
Formylation &

Cyclization

2-Hydroxy-

4,6-

dimethoxy-

3,5-

dimethylaceto

phenone

5,7-

Dimethoxy-

6,8-

dimethylchro

mone

HCO₂Et,

NaH, 0 °C, 3

h; then

HCl/MeOH,

rt, overnight

93

6 Demethylatio

n

5,7-

Dimethoxy-

5,7-

Dihydroxy-

AlCl₃,

benzene,

97
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6,8-

dimethylchro

mone

6,8-

dimethylchro

mone

reflux, 3 h

7
Hydrogenatio

n

5,7-

Dihydroxy-

6,8-

dimethylchro

mone

5,7-

Dihydroxy-

6,8-

dimethylchro

man-4-one

H₂, 10%

Pd/C,

acetone/MeO

H, rt,

overnight

99

8 Condensation

5,7-

Dihydroxy-

6,8-

dimethylchro

man-4-one

Dehydrometh

ylophiopogon

anone A

Piperonal,

HCl/EtOH, 90

°C, 1 h

61

9
Hydrogenatio

n

Dehydrometh

ylophiopogon

anone A

Methylophiop

ogonanone A

H₂, 10%

Pd/C,

acetone, rt,

overnight

60

Experimental Protocols
The following are detailed protocols for each step in the synthesis of

Methylophiopogonanone A.

Step 1: Synthesis of 2,4-Diformylphloroglucinol

To a stirred solution of N,N-dimethylformamide (DMF, 1.56 mL, 20 mmol) at 0 °C under an

argon atmosphere, add phosphorus oxychloride (POCl₃, 1.92 mL, 20 mmol) dropwise.

Stir the mixture at room temperature for 30 minutes to form the Vilsmeyer reagent.

Dilute the Vilsmeyer reagent with anhydrous 1,4-dioxane (3 mL).

In a separate flask, dissolve phloroglucinol (1.0 g, 7.9 mmol) in anhydrous 1,4-dioxane (5

mL) under an argon atmosphere and cool to 0 °C.

Add the diluted Vilsmeyer reagent dropwise to the phloroglucinol solution.
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Allow the reaction mixture to slowly warm to room temperature and continue stirring

overnight.

Quench the reaction by adding water and stir for 3 hours.

Collect the resulting precipitate by filtration.

Wash the precipitate with water and dry to yield 2,4-diformylphloroglucinol as a solid.

Step 2: Synthesis of 1,3,5-Trihydroxy-2,4-dimethylbenzene

To a solution of 2,4-diformylphloroglucinol in tetrahydrofuran (THF), add sodium

cyanoborohydride (NaBH₃CN).

Acidify the mixture with hydrochloric acid (HCl).

Stir the reaction at room temperature for 3 hours.

After the reaction is complete, perform an aqueous work-up and extract the product with a

suitable organic solvent.

Purify the crude product by silica gel column chromatography to obtain 1,3,5-trihydroxy-2,4-

dimethylbenzene.

Step 3: Synthesis of 1,3,5-Trimethoxy-2,4-dimethylbenzene

Dissolve 1,3,5-trihydroxy-2,4-dimethylbenzene (0.5 g, 3.25 mmol) in anhydrous acetone (10

mL).

Add potassium carbonate (K₂CO₃, 2.7 g, 20 mmol) to the solution.

Add dimethyl sulfate ((CH₃)₂SO₄, 2.0 mL, 21 mmol) dropwise to the mixture under an argon

atmosphere.

Stir the reaction overnight at room temperature.

Filter the mixture and concentrate the filtrate to dryness.
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Purify the residue by silica gel column chromatography (hexane:ethyl acetate = 9:1) to yield

1,3,5-trimethoxy-2,4-dimethylbenzene.

Step 4: Synthesis of 2-Hydroxy-4,6-dimethoxy-3,5-dimethylacetophenone

To a mixture of 1,3,5-trimethoxy-2,4-dimethylbenzene (0.36 g, 1.8 mmol) and acetic

anhydride (1.0 mL, 11 mmol), add boron trifluoride diethyl etherate (BF₃·Et₂O, 0.50 mL, 4.0

mmol) dropwise at 0 °C under an argon atmosphere.

Heat the mixture to 90 °C and stir for 1.5 hours.

Cool the reaction to room temperature and continue stirring overnight.

Add water (12 mL) and stir for 1 hour.

Extract the mixture with ethyl acetate.

Wash the organic layer, dry over anhydrous Na₂SO₄, and concentrate to dryness.

Purify the residue by silica gel column chromatography to obtain 2-hydroxy-4,6-dimethoxy-

3,5-dimethylacetophenone.

Step 5: Synthesis of 5,7-Dimethoxy-6,8-dimethylchromone

To a suspension of sodium hydride (NaH) in a suitable solvent, add a solution of 2-hydroxy-

4,6-dimethoxy-3,5-dimethylacetophenone and ethyl formate at 0 °C.

Stir the reaction for 3 hours at 0 °C.

Treat the reaction mixture with a solution of HCl in methanol and stir overnight at room

temperature.

Perform an aqueous work-up and extract the product.

Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 3:2) to

yield 5,7-dimethoxy-6,8-dimethylchromone.

Step 6: Synthesis of 5,7-Dihydroxy-6,8-dimethylchromone
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Dissolve 5,7-dimethoxy-6,8-dimethylchromone (0.42 g, 1.8 mmol) in dry benzene.

Add anhydrous aluminum chloride (AlCl₃, 2.0 g, 15 mmol) under an argon atmosphere.

Reflux the mixture at 90 °C for 3 hours.

Concentrate the mixture and add 2M HCl at 0 °C.

Stir for 2 hours and collect the precipitate by filtration.

Recrystallize the product from methanol-water to obtain 5,7-dihydroxy-6,8-

dimethylchromone.

Step 7: Synthesis of 5,7-Dihydroxy-6,8-dimethylchroman-4-one

In a flask, combine 5,7-dihydroxy-6,8-dimethylchromone (0.11 g, 0.5 mmol) and 10%

palladium on carbon (Pd/C, 80 mg) in a mixture of acetone (15 mL) and methanol (5 mL).

Stir the mixture overnight under a hydrogen atmosphere.

Filter the reaction mixture and concentrate the filtrate to dryness to obtain 5,7-dihydroxy-6,8-

dimethylchroman-4-one.

Step 8: Synthesis of Dehydromethylophiopogonanone A

To a solution of 5,7-dihydroxy-6,8-dimethylchroman-4-one (0.10 g, 0.5 mmol) and piperonal

(0.20 g, 1.3 mmol) in ethanol (10 mL), bubble hydrogen chloride gas for 1 hour at 90 °C.

Concentrate the mixture and purify the residue by silica gel column chromatography

(hexane:acetone = 9:1) to yield dehydromethylophiopogonanone A.

Step 9: Synthesis of Methylophiopogonanone A

Combine dehydromethylophiopogonanone A (50 mg, 0.15 mmol) and 10% Pd/C (50 mg)

in acetone (10 mL).

Stir the mixture overnight under a hydrogen atmosphere.
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Filter the reaction mixture and concentrate the filtrate to dryness to obtain

Methylophiopogonanone A as a colorless amorphous powder.

Signaling Pathway and Experimental Workflow
Methylophiopogonanone A exerts its cardioprotective effects by activating the

PI3K/Akt/eNOS signaling pathway. This leads to the production of nitric oxide (NO), which in

turn inhibits apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting

caspase-3 activity.
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Caption: Synthetic workflow for Methylophiopogonanone A.
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Methylophiopogonanone A Cardioprotective Signaling Pathway
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Caption: PI3K/Akt/eNOS signaling pathway activated by Methylophiopogonanone A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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